molecular formula C17H18F2N2O2S B11113511 1-(4-Fluorobenzyl)-4-[(3-fluorophenyl)sulfonyl]piperazine

1-(4-Fluorobenzyl)-4-[(3-fluorophenyl)sulfonyl]piperazine

Cat. No.: B11113511
M. Wt: 352.4 g/mol
InChI Key: SAPRKEQDSAZQPF-UHFFFAOYSA-N
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Description

1-(3-FLUOROBENZENESULFONYL)-4-[(4-FLUOROPHENYL)METHYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-FLUOROBENZENESULFONYL)-4-[(4-FLUOROPHENYL)METHYL]PIPERAZINE typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 4-[(4-fluorophenyl)methyl]piperazine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(3-FLUOROBENZENESULFONYL)-4-[(4-FLUOROPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce the corresponding amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-FLUOROBENZENESULFONYL)-4-[(4-FLUOROPHENYL)METHYL]PIPERAZINE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorobenzenesulfonyl)-4-[(4-chlorophenyl)methyl]piperazine
  • 1-(3-Methylbenzenesulfonyl)-4-[(4-methylphenyl)methyl]piperazine
  • 1-(3-Bromobenzenesulfonyl)-4-[(4-bromophenyl)methyl]piperazine

Uniqueness

1-(3-FLUOROBENZENESULFONYL)-4-[(4-FLUOROPHENYL)METHYL]PIPERAZINE is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong interactions with biological targets.

Properties

Molecular Formula

C17H18F2N2O2S

Molecular Weight

352.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-(3-fluorophenyl)sulfonylpiperazine

InChI

InChI=1S/C17H18F2N2O2S/c18-15-6-4-14(5-7-15)13-20-8-10-21(11-9-20)24(22,23)17-3-1-2-16(19)12-17/h1-7,12H,8-11,13H2

InChI Key

SAPRKEQDSAZQPF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC(=C3)F

Origin of Product

United States

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